molecular formula C7H7BBrFO2 B1524917 (4-Bromo-2-fluoro-5-methylphenyl)boronic acid CAS No. 677777-57-0

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Cat. No.: B1524917
CAS No.: 677777-57-0
M. Wt: 232.84 g/mol
InChI Key: IZFBYUHHOMKXAR-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a bromo-fluoro-methyl-substituted phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-methylphenyl lithium with boronic acid derivatives under inert atmosphere conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from commercially available precursors such as 4-bromo-2-fluoro-5-methylbenzene

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid derivatives.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Solvents: Reactions are typically carried out in solvents such as toluene, tetrahydrofuran (THF), or water.

  • Temperature: Reactions are often conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Biaryls: The primary products of Suzuki-Miyaura coupling reactions are biaryls, which are valuable intermediates in pharmaceuticals and materials science.

  • Phenols and Boronic Esters: Oxidation and esterification reactions yield phenols and boronic esters, respectively.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

  • Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

  • Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

  • Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which (4-Bromo-2-fluoro-5-methylphenyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then undergoes a coupling reaction with an aryl halide to form the final product.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, targeting the formation of biaryl compounds.

  • Organic Synthesis Pathways: It is involved in various synthetic pathways aimed at constructing complex organic molecules.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-4-methylphenylboronic acid: This compound is structurally similar but differs in the position of the bromo and fluoro substituents.

  • 2-Fluoro-5-methoxyphenylboronic acid: Another related compound with a methoxy group instead of a methyl group.

Uniqueness: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of products it can form in cross-coupling reactions. Its ability to participate in various organic reactions makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBYUHHOMKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716579
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677777-57-0
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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